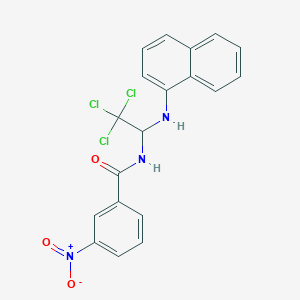![molecular formula C11H17ClN4O3 B2965715 2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide CAS No. 2411184-29-5](/img/structure/B2965715.png)
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'CTP' and is used in various biochemical and physiological studies. CTP is known for its ability to inhibit RNA polymerase III, which makes it an important tool for studying transcriptional regulation.
Scientific Research Applications
CTP is widely used in scientific research, particularly in the field of transcriptional regulation. It is used as an inhibitor of RNA polymerase III, which is responsible for transcribing small non-coding RNAs. CTP has been used to study the regulation of RNA polymerase III transcription in various cellular processes, including cell growth and differentiation. It has also been used to investigate the role of RNA polymerase III in diseases such as cancer and viral infections.
Mechanism of Action
CTP inhibits RNA polymerase III by binding to the active site of the enzyme. This prevents the enzyme from synthesizing RNA, effectively shutting down transcription. CTP specifically targets the initiation phase of RNA synthesis, preventing the recruitment of the transcription factor TFIIIB to the promoter region of the gene.
Biochemical and Physiological Effects
The inhibition of RNA polymerase III by CTP has several biochemical and physiological effects. It leads to a reduction in the levels of small non-coding RNAs, which are important for various cellular processes. This can affect cell growth, differentiation, and survival. CTP has also been shown to have antiviral effects, particularly against hepatitis B virus, by inhibiting the transcription of viral RNA.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CTP in lab experiments is its specificity for RNA polymerase III. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. CTP is also relatively stable and can be easily synthesized in the lab.
However, there are some limitations to using CTP in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, CTP has a relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several future directions for research involving CTP. One area of interest is the development of more potent and selective inhibitors of RNA polymerase III. This could lead to the development of new therapies for diseases such as cancer and viral infections. Another area of research is the study of the role of RNA polymerase III in various cellular processes, particularly in the context of disease. Finally, there is a need for more in-depth studies on the toxicity and long-term effects of CTP in cells and organisms.
Conclusion
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide, or CTP, is a valuable tool for studying transcriptional regulation in scientific research. Its ability to selectively inhibit RNA polymerase III has led to numerous applications in the study of cellular processes and disease. While there are some limitations to its use, CTP has significant potential for future research in this field.
Synthesis Methods
The synthesis of CTP involves several steps, starting with the preparation of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then reacted with (2R)-2-amino-3-chloropropanoic acid to form the amide bond. The resulting compound is then treated with methoxyacetaldehyde dimethyl acetal to form the oxolane ring, resulting in the final product, CTP.
properties
IUPAC Name |
2-chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O3/c1-7(12)11(17)13-3-8-4-16(15-14-8)9-5-19-6-10(9)18-2/h4,7,9-10H,3,5-6H2,1-2H3,(H,13,17)/t7?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXJXVUIEYMXBG-RWBYNWAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN(N=N1)C2COCC2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NCC1=CN(N=N1)[C@@H]2COC[C@H]2OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)
![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)

![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)


![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2965643.png)


![Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965651.png)
![3-(Tert-butyl)-1-methyl-6-(((2,4,6-trimethylphenyl)sulfonyl)amino)indeno[2,3-D]pyrazol-4-one](/img/structure/B2965652.png)
